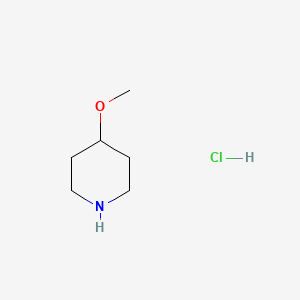

4-methoxypiperidine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFJRRMECZFOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468274 | |

| Record name | 4-methoxypiperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-25-4 | |

| Record name | 4-methoxypiperidine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4-Methoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypiperidine hydrochloride (CAS No. 4045-25-4) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its piperidine scaffold is a common motif in a vast array of biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this compound, with a focus on its utility in the development of novel therapeutics.

Chemical and Physical Properties

This compound is an off-white to light yellow solid at room temperature.[1] It is the hydrochloride salt of 4-methoxypiperidine, which enhances its stability and solubility in aqueous media, a desirable characteristic for many synthetic and biological applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4045-25-4 | [1] |

| Molecular Formula | C₆H₁₄ClNO | |

| Molecular Weight | 151.64 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 137.5-139.5 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in water | [3] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry environment | [1][2] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the methylation of a suitable precursor, such as 4-hydroxypiperidine, followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis from 1-Boc-4-methoxypiperidine

A frequently employed laboratory-scale synthesis involves the deprotection of a Boc-protected 4-methoxypiperidine precursor.

Reaction Scheme:

Procedure:

-

To a stirred solution of 1-Boc-4-methoxypiperidine (1 equivalent) in 1,4-dioxane, add a 4M solution of hydrogen chloride in 1,4-dioxane (excess) at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 2 hours.

-

Warm the reaction to room temperature (23 °C) and continue stirring.

-

Remove the solvent under reduced pressure.

-

Wash the resulting residue with anhydrous ether and dry under vacuum to yield this compound.[2]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the methoxy group protons, the proton on the carbon bearing the methoxy group, and the protons of the piperidine ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the methoxy carbon, the carbon attached to the methoxy group, and the carbons of the piperidine ring.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorbances for N-H stretching (of the protonated amine), C-H stretching, and C-O stretching.

Biological Activity and Applications in Drug Discovery

The 4-methoxypiperidine moiety is a valuable pharmacophore in the design of centrally active agents due to its ability to impart favorable physicochemical properties, such as improved brain penetration. Derivatives of 4-methoxypiperidine have been investigated for their activity at various G-protein coupled receptors (GPCRs) and transporters.

Potential Signaling Pathways and Molecular Targets

Based on the activities of related piperidine-containing compounds, derivatives of 4-methoxypiperidine could potentially modulate several key signaling pathways in the central nervous system.

-

Dopaminergic System: The piperidine scaffold is present in numerous dopamine transporter (DAT) inhibitors. By blocking the reuptake of dopamine, these compounds can elevate synaptic dopamine levels, a mechanism relevant to the treatment of ADHD and depression.

-

Cholinergic System: Derivatives of 4-methoxypiperidine have been explored as inhibitors of the presynaptic choline transporter (CHT).[4] Inhibition of CHT can modulate the synthesis of acetylcholine, a neurotransmitter crucial for cognitive function.

-

Opioid Receptors: The 4-anilidopiperidine core, a related structure, is the basis for potent μ-opioid receptor agonists like fentanyl.[5] Modifications of the 4-substituent on the piperidine ring can influence receptor affinity and selectivity.

-

Histamine Receptors: 4-Oxypiperidine ethers have been identified as antagonists of the histamine H3 receptor, a target for the treatment of cognitive disorders and other CNS conditions.[6]

-

Sigma Receptors: Piperidine derivatives have also been developed as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[7]

Safety and Handling

This compound is an irritant. Standard laboratory safety precautions should be observed when handling this compound.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is recommended to handle this compound in a well-ventilated area or a fume hood.[8] In case of contact with skin or eyes, rinse immediately with plenty of water.[8]

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel, biologically active compounds. Its favorable physicochemical properties and the established importance of the piperidine scaffold in CNS-active drugs make it a compound of significant interest to researchers in medicinal chemistry and drug development. Further exploration of derivatives based on this core structure is likely to yield new therapeutic agents for a range of neurological and psychiatric disorders.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 4045-25-4 [m.chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

4-methoxypiperidine hydrochloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and synthesis of 4-methoxypiperidine hydrochloride, a key intermediate in the development of various pharmaceutical agents.

Core Physicochemical Data

This compound is a white to off-white solid chemical compound.[1] It serves as a versatile building block in medicinal chemistry, particularly in the synthesis of analgesics and antidepressants.[1] Its hydrochloride salt form enhances solubility and bioavailability, making it a valuable component in drug formulation.[1]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO·HCl | [1][2] |

| C₆H₁₄ClNO | [3][4] | |

| Molecular Weight | 151.64 g/mol | [1] |

| 151.63 g/mol | [2][3][5] | |

| CAS Number | 4045-25-4 | [1][2] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | ≥ 98% (by NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis Protocol

A common method for the synthesis of this compound involves the deprotection of a protected piperidine derivative. The following protocol is a representative example.

Step 1: Deprotection of 1-Boc-4-methoxypiperidine

-

To a stirred solution of 1-Boc-4-methoxypiperidine (1 equivalent) in 1,4-dioxane, add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (excess) at 0°C.

-

Maintain the reaction mixture at 0°C and continue stirring for 2 hours.

-

After 2 hours, allow the reaction to warm to room temperature (23°C).

-

Evaporate the organic solvent under reduced pressure.

-

Wash the resulting residue with dry diethyl ether.

-

Dry the solid product under vacuum to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary method.[1]

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from its Boc-protected precursor.

References

- 1. chemimpex.com [chemimpex.com]

- 2. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 3. 4-Methoxypyridine(620-08-6) 1H NMR [m.chemicalbook.com]

- 4. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 4045-25-4 [m.chemicalbook.com]

A Researcher's Guide to the Solubility of 4-Methoxypiperidine Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-methoxypiperidine hydrochloride in organic solvents. While specific quantitative data for this compound is not extensively available in public literature, this document establishes a robust predictive framework based on fundamental chemical principles and solubility data of analogous piperidine hydrochloride salts. It is designed to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to effectively utilize this compound in their work. The guide delves into the molecular determinants of solubility, offers a qualitative and predictive solubility profile, and provides a detailed, self-validating experimental protocol for accurate solubility determination.

Introduction: The Significance of this compound

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1] Its piperidine core is a common scaffold in a multitude of bioactive molecules, and the 4-methoxy substitution can influence properties such as lipophilicity and metabolic stability. As a hydrochloride salt, it is designed for enhanced solubility and bioavailability, making it a valuable intermediate in the synthesis of novel therapeutic agents, including analgesics and antidepressants.[1]

A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, reaction optimization, and formulation development. This guide will provide the foundational knowledge to predict and experimentally verify the solubility of this important compound.

Theoretical Framework: The Energetics of Dissolution

The solubility of an ionic compound like this compound in an organic solvent is governed by a thermodynamic balance between the energy required to break apart the crystal lattice and the energy released when the resulting ions are solvated by the solvent molecules.[2] This interplay is primarily influenced by three key factors:

-

Crystal Lattice Energy: This is the energy that holds the 4-methoxypiperidinium cations and chloride anions together in a solid, crystalline structure.[2] For the salt to dissolve, the solvent's interaction with the ions must overcome this energy.[2] The magnitude of the lattice energy is influenced by the size of the ions and the strength of the electrostatic interactions between them.[3]

-

Solvation Energy: This is the energy released when solvent molecules arrange themselves around the individual ions. The nature of the solvent is critical here. Polar solvents, which have a significant dipole moment, are more effective at solvating ions.

-

Solvent-Solvent Interactions: The solvent's own internal structure, maintained by intermolecular forces, must be disrupted to create cavities for the solute ions.

For dissolution to be favorable, the solvation energy must be comparable to or greater than the crystal lattice energy.

The Role of the Solvent

The choice of solvent is the most critical factor in determining the solubility of an ionic salt. Key solvent properties include:

-

Polarity and Dielectric Constant: Polar solvents are generally better at dissolving ionic compounds. The dielectric constant of a solvent is a measure of its ability to reduce the electrostatic force between charged particles. Solvents with high dielectric constants are more effective at shielding the ions from each other, thus favoring dissolution.

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols like methanol and ethanol) can act as hydrogen bond donors, which allows them to strongly solvate the chloride anion. Aprotic polar solvents (e.g., DMSO, DMF) are excellent hydrogen bond acceptors and can effectively solvate the 4-methoxypiperidinium cation.

-

"Like Dissolves Like": This principle suggests that polar solutes will dissolve in polar solvents, and non-polar solutes in non-polar solvents. As an ionic salt, this compound is highly polar.

The following diagram illustrates the key factors influencing the dissolution of this compound.

Caption: Factors governing the solubility equilibrium of this compound.

Predicted Solubility Profile

While precise quantitative data for this compound is scarce, a qualitative and predictive solubility profile can be constructed based on the principles outlined above and by analogy to other simple amine hydrochlorides.[4][5]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | High | Excellent hydrogen bonding and high dielectric constant effectively solvate both the cation and anion. |

| Methanol | Polar Protic | High | Good hydrogen bond donor and acceptor capabilities and a relatively high dielectric constant. |

| Ethanol | Polar Protic | Moderate to High | Similar to methanol but with a slightly lower dielectric constant due to the larger alkyl chain. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Highly polar with a high dielectric constant; an excellent hydrogen bond acceptor to solvate the cation.[6][7][8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | A polar aprotic solvent capable of solvating cations effectively. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Polar, but with a lower dielectric constant and weaker solvating power for ions compared to DMSO or DMF. |

| Dichloromethane (DCM) | Non-polar | Low to Very Low | Low polarity and dielectric constant are insufficient to overcome the crystal lattice energy.[9] |

| Chloroform | Non-polar | Low to Very Low | Similar to DCM, with low polarity. |

| Ethyl Acetate | Moderately Polar Aprotic | Low | Moderate polarity is generally not sufficient to dissolve ionic salts. |

| Acetone | Polar Aprotic | Low | While polar, its ability to stabilize separated ions is limited. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Low to Very Low | Lower polarity and dielectric constant make it a poor solvent for ionic salts. |

| Toluene | Non-polar | Very Low / Insoluble | Aromatic, non-polar solvent with no ability to solvate ions. |

| Hexanes | Non-polar | Very Low / Insoluble | Aliphatic, non-polar solvent, incapable of dissolving ionic compounds. |

Experimental Protocol for Solubility Determination

To obtain accurate, quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the equilibrium solubility of this compound in an organic solvent.

Principle

This method is based on the preparation of a saturated solution in equilibrium with an excess of the solid solute. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined analytically.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Constant temperature shaker or water bath

-

Syringes

-

Chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or a validated titration method)

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The goal is to ensure undissolved solid remains after equilibration. A starting point could be to add 50-100 mg of the solid to 1-2 mL of the solvent.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

Accurately weigh the filtered aliquot or dilute it to a known volume with an appropriate solvent. This dilution may be necessary to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the prepared sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility based on the measured concentration and any dilution factors.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, and report the temperature at which the measurement was made.

-

The following diagram outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for the determination of equilibrium solubility.

Conclusion

This compound, as a polar ionic salt, is predicted to exhibit high solubility in polar protic solvents like water and methanol, and polar aprotic solvents such as DMSO. Its solubility is expected to be significantly lower in non-polar organic solvents. This behavior is dictated by the fundamental principles of crystal lattice energy and solvation energy. For applications requiring precise solubility data, the provided experimental protocol offers a robust and reliable method for its determination. This guide serves as a foundational resource for scientists and researchers, enabling informed solvent selection and facilitating the successful application of this compound in pharmaceutical research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Khan Academy [khanacademy.org]

- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. 4-(4-chlorophenyl)piperidine Hydrochloride (6652-06-8) for sale [vulcanchem.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. gchemglobal.com [gchemglobal.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Methoxypiperidine Hydrochloride from 4-Hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of a robust and widely applicable method for the synthesis of 4-methoxypiperidine hydrochloride, a valuable building block in medicinal chemistry and pharmaceutical development.[1] The synthesis commences with the readily available starting material, 4-hydroxypiperidine, and proceeds through a protected intermediate to ensure regioselective methylation, culminating in the desired hydrochloride salt.

The described synthetic strategy involves three key stages:

-

Nitrogen Protection: The secondary amine of 4-hydroxypiperidine is protected, typically with a tert-butoxycarbonyl (Boc) group, to prevent N-methylation in the subsequent step. This is crucial for achieving high selectivity for the desired O-alkylation.[2]

-

O-Methylation: The core transformation is accomplished via a Williamson ether synthesis.[3][4] The hydroxyl group of N-Boc-4-hydroxypiperidine is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent like methyl iodide (CH₃I).[5][6]

-

Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently protonates the piperidine nitrogen to yield the final product, this compound, in a single, efficient step.[7]

This guide presents detailed experimental protocols, summarizes quantitative data in tabular format, and includes process diagrams to facilitate a thorough understanding of the synthetic workflow.

I. Overall Synthetic Pathway

The multi-step synthesis transforms 4-hydroxypiperidine into its 4-methoxy hydrochloride derivative. The pathway is designed to control selectivity and achieve high purity in the final product.

Caption: Chemical reaction pathway for the synthesis of 4-methoxypiperidine HCl.

II. Data Presentation

The following tables summarize the materials required for the synthesis and the expected outcomes for each step, based on typical laboratory-scale reactions.

Table 1: Reagents and Materials per Synthetic Step

| Step | Reactant | Reagents | Solvent(s) |

|---|---|---|---|

| 1. N-Protection | 4-Hydroxypiperidine (1.0 eq.) | Di-tert-butyl dicarbonate (1.1 eq.), Potassium Carbonate (1.5 eq.) | Methanol |

| 2. O-Methylation | N-Boc-4-hydroxypiperidine (1.0 eq.) | Sodium Hydride (60% in oil, 1.5 eq.), Methyl Iodide (1.5 eq.) | Dimethylformamide (DMF) |

| 3. Deprotection | N-Boc-4-methoxypiperidine (1.0 eq.) | 4M HCl in 1,4-Dioxane | 1,4-Dioxane |

Table 2: Typical Yields and Product Specifications

| Step | Product | Physical Form | Typical Yield | Purity (NMR/GC) |

|---|---|---|---|---|

| 1 | N-Boc-4-hydroxypiperidine | White Crystalline Solid | 90-98% | >98% |

| 2 | N-Boc-4-methoxypiperidine | Colorless Oil | 85-95% | >97% |

| 3 | this compound | Off-white to Light Yellow Solid | 95-99% | ≥98%[1] |

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis.

Step 1: Synthesis of N-Boc-4-hydroxypiperidine

This procedure protects the piperidine nitrogen to prevent side reactions.[8]

-

To a round-bottom flask, add 4-hydroxypiperidine (e.g., 10.1 g, 100 mmol), methanol (150 mL), and potassium carbonate (20.7 g, 150 mmol).

-

Stir the suspension at room temperature (20-25°C).

-

Add di-tert-butyl dicarbonate (24.0 g, 110 mmol) portion-wise over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic solids.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Redissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a white solid.

Step 2: Synthesis of N-Boc-4-methoxypiperidine (Williamson Ether Synthesis)

This key step forms the ether linkage through an Sₙ2 reaction.[9][10]

-

In a dry, nitrogen-purged round-bottom flask, suspend sodium hydride (60% dispersion in mineral oil, e.g., 6.0 g, 150 mmol) in anhydrous dimethylformamide (DMF, 100 mL).

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve N-Boc-4-hydroxypiperidine (20.1 g, 100 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0°C.

-

Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

-

Add methyl iodide (21.3 g, 150 mmol) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding ice-cold water at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 3: Synthesis of this compound

This final step removes the protecting group and forms the desired hydrochloride salt.[7]

-

Dissolve N-Boc-4-methoxypiperidine (e.g., 21.5 g, 100 mmol) in a minimal amount of an appropriate solvent like ethyl acetate or methanol (50 mL).

-

Add a saturated solution of hydrogen chloride in 1,4-dioxane (e.g., 4M solution, 50 mL, 200 mmol) to the stirred solution at room temperature.

-

Stir the reaction for 2-4 hours. The product will typically precipitate as a white or off-white solid.

-

Monitor the reaction for completion by TLC.

-

Upon completion, filter the resulting suspension to collect the solid product.

-

Wash the solid with cold diethyl ether or ethyl acetate to remove any soluble impurities.

-

Dry the product under vacuum to afford this compound.

IV. Experimental Workflow Visualization

The logical flow of the experimental procedure, from starting materials to the final isolated product, is outlined below.

Caption: A flowchart of the experimental workflow for the synthesis process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 7. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 9. jk-sci.com [jk-sci.com]

- 10. rsc.org [rsc.org]

Spectral Data Analysis of 4-Methoxypiperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-methoxypiperidine hydrochloride (CAS RN: 4045-25-4), a key intermediate in pharmaceutical synthesis.[1] Due to the limited availability of publicly accessible, complete spectral datasets for this specific compound, this guide combines available data for the free base with predicted and representative data for the hydrochloride salt, based on established spectroscopic principles and data from analogous compounds.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-Methoxy-piperidine HCl |

| CAS Number | 4045-25-4 |

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 g/mol [2][3] |

| Appearance | White to off-white solid |

Mass Spectrometry (MS)

Mass spectrometry of the free base, 4-methoxypiperidine, typically shows a protonated molecular ion ([M+H]+) at an m/z of 116.[4] For the hydrochloride salt, under appropriate ionization conditions (e.g., electrospray ionization), the primary observation would be the detection of the free base after the loss of HCl.

Table 1: Mass Spectrometry Data

| Ion | m/z (expected) | Notes |

| [C6H13NO + H]+ | 116 | Corresponds to the protonated free base. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

Solvent: D₂O

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | m | 1H | H-4 |

| ~3.4 - 3.6 | m | 2H | H-2e, H-6e |

| ~3.3 | s | 3H | -OCH₃ |

| ~3.0 - 3.2 | m | 2H | H-2a, H-6a |

| ~2.1 - 2.3 | m | 2H | H-3e, H-5e |

| ~1.8 - 2.0 | m | 2H | H-3a, H-5a |

Table 3: Predicted ¹³C NMR Spectral Data

Solvent: D₂O

| Chemical Shift (ppm) | Assignment |

| ~75 | C-4 |

| ~55 | -OCH₃ |

| ~45 | C-2, C-6 |

| ~30 | C-3, C-5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine salt, C-O, and C-H bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3000 | Strong | N-H stretch (amine salt) |

| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1580-1650 | Medium | N-H bend |

| 1450-1470 | Medium | C-H bend |

| 1080-1150 | Strong | C-O stretch (ether) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound like this compound.

Caption: Workflow for the Synthesis and Spectral Characterization of this compound.

References

The Rising Profile of 4-Methoxypiperidine Derivatives in Drug Discovery: A Technical Overview

For Immediate Release

Shanghai, China – December 30, 2025 – The 4-methoxypiperidine scaffold is emerging as a privileged structure in medicinal chemistry, with a growing body of research highlighting the diverse biological activities of its derivatives. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, pharmacological properties, and structure-activity relationships (SAR) of this versatile class of compounds. The focus will be on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides that have shown potent and selective inhibitory activity against the presynaptic choline transporter (CHT), a critical protein in cholinergic signaling.

Core Structure and Biological Significance

The 4-methoxypiperidine moiety serves as a crucial building block in the design of novel therapeutic agents. Its structural features can influence key drug-like properties such as solubility, bioavailability, and metabolic stability.[1] Derivatives of the broader piperidine class have been investigated for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and acetylcholinesterase inhibitory effects.[2][3][4][5][6]

Case Study: 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides as Choline Transporter Inhibitors

A significant recent development in the field is the identification of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as potent inhibitors of the high-affinity choline transporter (CHT).[7][8] CHT is responsible for the uptake of choline into presynaptic neurons, a rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh). Dysregulation of cholinergic signaling is implicated in a variety of neurological and psychiatric disorders, making CHT an attractive therapeutic target.

Quantitative Structure-Activity Relationship (SAR) Data

Iterative medicinal chemistry efforts have led to the exploration of the structure-activity relationships around this novel scaffold. The following tables summarize the in vitro inhibitory activity (IC50) of key derivatives against the human choline transporter.

Table 1: SAR of the Amide Moiety in 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides [7]

| Compound | R Group (Amide) | IC50 (µM) at 100 nM Choline | IC50 (µM) at 10 µM Choline |

| 10a | Phenyl | 1.1 ± 0.1 | 1.1 ± 0.1 |

| 10b | 4-Fluorophenyl | 0.83 ± 0.07 | 0.91 ± 0.08 |

| 10c | 4-Chlorophenyl | 0.65 ± 0.06 | 0.72 ± 0.06 |

| 10d | 4-Bromophenyl | 0.59 ± 0.05 | 0.68 ± 0.05 |

| 10e | 4-Trifluoromethylphenyl | 0.45 ± 0.04 | 0.51 ± 0.04 |

| 10f | 4-Methylphenyl | 1.3 ± 0.1 | 1.4 ± 0.1 |

| 10g | 4-Methoxyphenyl | 1.5 ± 0.1 | 1.6 ± 0.1 |

| 10h | 2-Pyridyl | 0.29 ± 0.03 | 0.35 ± 0.03 |

| 10i | 3-Pyridyl | 0.42 ± 0.04 | 0.48 ± 0.04 |

| 10j | 4-Pyridyl | 0.51 ± 0.05 | 0.58 ± 0.05 |

| 10k | 2-Thienyl | 0.38 ± 0.03 | 0.44 ± 0.04 |

| 10l | 3-Thienyl | 0.62 ± 0.06 | 0.70 ± 0.06 |

| 10m (ML352) | 2-Pyrimidinyl | 0.18 ± 0.02 | 0.22 ± 0.02 |

Table 2: SAR of the 3-Oxy-piperidine Moiety [7]

| Compound | R' Group (at Piperidine Nitrogen) | IC50 (µM) at 100 nM Choline | IC50 (µM) at 10 µM Choline |

| 10m | Isopropyl | 0.18 ± 0.02 | 0.22 ± 0.02 |

| 10n | Cyclohexyl | > 10 | > 10 |

| 10o | Cyclopentyl | > 10 | > 10 |

| 10p | (2-Piperidin-1-yl)ethoxy | 0.76 ± 0.07 | 0.53 ± 0.05 |

| 10q | 2-Morpholinoethoxy | 6.12 ± 0.5 | 1.77 ± 0.15 |

Experimental Protocols

The synthesis and biological evaluation of these compounds followed established methodologies.

General Synthetic Procedure for 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides

The synthesis commenced with the commercially available 3-hydroxy-4-methoxybenzoic acid.[7] This starting material was subjected to a HATU-mediated coupling reaction with the desired amine to form the corresponding amide. The resulting intermediate then underwent a Mitsunobu reaction with a suitably protected 4-hydroxypiperidine derivative, followed by deprotection to yield the final products.

In Vitro Choline Transporter Inhibition Assay

The inhibitory activity of the synthesized compounds against the human choline transporter was assessed using a radioligand uptake assay in HEK293 cells stably expressing the transporter.

Mechanism of Action: Inhibition of Cholinergic Neurotransmission

The lead compound, ML352 (10m), acts as a potent and selective inhibitor of the presynaptic choline transporter.[7] By blocking the reuptake of choline, these derivatives limit the synthesis of acetylcholine, thereby modulating cholinergic neurotransmission. This mechanism of action holds therapeutic potential for a range of neurological and psychiatric conditions.

Conclusion

Derivatives of 4-methoxypiperidine represent a promising class of compounds with significant potential for the development of novel therapeutics. The detailed structure-activity relationship and potent inhibitory activity of 4-methoxy-3-(piperidin-4-yl)oxy benzamides against the choline transporter underscore the value of this scaffold in targeting challenging neurological and psychiatric disorders. Further research into the optimization of these compounds and exploration of their in vivo efficacy is warranted.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

4-methoxypiperidine hydrochloride safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 4-Methoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No: 4045-25-4), a versatile building block in pharmaceutical and chemical synthesis.[1] Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential effects before handling. The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][3] It is also harmful if swallowed or inhaled.[3]

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Citations |

| Hazard | H302 | Harmful if swallowed. | [3] |

| H315 | Causes skin irritation. | [2][3] | |

| H319 | Causes serious eye irritation. | [2][3] | |

| H332 | Harmful if inhaled. | [3] | |

| H335 | May cause respiratory irritation. | [2][3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][3] |

| P264 | Wash skin thoroughly after handling. | [2][3] | |

| P270 | Do not eat, drink or smoke when using this product. | [3] | |

| P271 | Use only outdoors or in a well-ventilated area. | [2][3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [2][3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | [2] | |

| P405 | Store locked up. | [2][3] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [2][3] |

Physical and Chemical Properties

Understanding the physical properties of a chemical is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| CAS Number | 4045-25-4 | [1][2][3] |

| Molecular Formula | C₆H₁₄ClNO or C₆H₁₃NO·HCl | [1][2] |

| Molecular Weight | 151.63 g/mol or 151.64 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid. | [1] |

| Purity | ≥ 95-98% | [1][2] |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. Recommended storage at 0-8 °C. | [1][2][3] |

Experimental Protocols: Safe Handling and Emergency Procedures

A systematic approach to handling, from receipt to disposal, is essential.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against exposure.[4] All PPE should be inspected before use.[5]

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment | Specifications/Standards | Citations |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166. | [3][4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Inspect gloves for integrity before each use. | [4][5] |

| Skin and Body Protection | Laboratory coat (long-sleeved, knee-length). | Impermeable and close in the back. | [4][6] |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated. | Ensure adequate general and local exhaust ventilation. | [2][4] |

Handling and Storage Protocol

Receiving and Storage:

-

Upon receipt, unpack containers wearing chemotherapy gloves.[6] Inspect containers for damage or leaks.

-

Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[2][3]

-

Store away from incompatible materials and foodstuff containers.[3] The storage area should be locked.[2][3]

Handling:

-

All handling should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]

-

Ensure an eyewash station and safety shower are readily accessible.[2][4]

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][3]

Disposal:

-

All waste containing this compound must be treated as hazardous waste.[4]

-

Collect waste in a clearly labeled, sealed container.[4]

-

Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[2][3]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always consult a physician and show them the Safety Data Sheet (SDS).[2]

Table 4: First Aid Protocols

| Exposure Route | Protocol | Citations |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. | [2] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. Wash clothing before reuse. | [2][3] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Ensure complete irrigation by keeping eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][3] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain immediate medical aid. | [2] |

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate protective equipment as specified in Section 3.1. Ensure adequate ventilation.[2][3]

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.[2]

-

Cleaning Up: Use dry clean-up procedures to avoid generating dust.[3] Sweep up, vacuum, or absorb with inert material and place it into a suitable, labeled disposal container.[2][3] Wash the spill area with large amounts of water.[3]

Visualization of Safe Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.

Caption: Workflow for Safe Handling of this compound.

References

Introduction: The Strategic Importance of 4-Methoxypiperidine Hydrochloride in Modern Synthesis

An In-Depth Technical Guide to the Commercial Availability and Application of 4-Methoxypiperidine Hydrochloride

This compound is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and pharmaceutical development. As a hydrochloride salt, it offers enhanced solubility and stability, making it a highly versatile and valuable building block for the synthesis of complex bioactive molecules.[1] The piperidine scaffold is a prevalent structural motif in many approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved metabolic stability and solubility. The addition of a methoxy group at the 4-position provides a key functional handle for chemists, allowing for the fine-tuning of a molecule's properties to optimize its interaction with biological targets.

This guide provides a comprehensive overview of this compound, covering its commercial availability, synthesis, key applications in drug discovery, and essential safety protocols. It is intended for researchers, chemists, and drug development professionals who require a technical understanding of this important synthetic intermediate.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its handling, storage, and reactivity in various synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 4045-25-4 | [1][2][3][4] |

| Molecular Formula | C₆H₁₃NO·HCl | [1][2] |

| Molecular Weight | 151.64 g/mol | [1][4] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity | Typically ≥97% or ≥98% (NMR) | [1][5] |

| Storage Conditions | Store at 0-8 °C in a dry, cool, and well-ventilated place.[1][6] |

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger-scale production needs. The compound is typically offered in various purities and quantities, allowing researchers to select the grade most appropriate for their specific application. When procuring this chemical, it is crucial to obtain the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

| Supplier | Purity | Available Quantities |

| Chem-Impex | ≥ 98% (NMR) | Grams to bulk |

| Santa Cruz Biotechnology | Not specified | Grams |

| Apollo Scientific | 97% | 1g, 5g, 25g, 100g, 500g |

| Thermo Scientific Chemicals | 98+% | Grams |

| Sigma-Aldrich | Not specified | Inquire for availability |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthetic Pathways: From Precursor to Product

The synthesis of this compound often begins with a more readily available precursor, N-Boc-4-hydroxypiperidine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, allowing for selective modification of the hydroxyl group. The hydroxyl group is then converted to a methoxy group, followed by the removal of the Boc protecting group under acidic conditions, which concurrently forms the hydrochloride salt.

Illustrative Synthetic Workflow

Caption: A two-step synthesis of this compound.

General Experimental Protocol

Causality Note: The following is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized based on the specific reagents and scale of the reaction.

-

Methylation of N-Boc-4-hydroxypiperidine:

-

Dissolve N-Boc-4-hydroxypiperidine in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the hydroxyl group. This step is critical to form the alkoxide, which is a potent nucleophile.

-

After stirring for a short period, add a methylating agent, such as methyl iodide (CH₃I), dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-methoxypiperidine.

-

-

Deprotection and Hydrochloride Salt Formation:

-

Dissolve the crude N-Boc-4-methoxypiperidine in a minimal amount of a suitable solvent, such as 1,4-dioxane or diethyl ether.

-

Add a solution of hydrochloric acid in 1,4-dioxane (typically 4M) at 0 °C.[7] The acidic conditions cleave the acid-labile Boc protecting group, liberating the secondary amine, which is then protonated by the excess HCl to form the stable hydrochloride salt.

-

Stir the reaction mixture at room temperature for a few hours.

-

The product, this compound, will often precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum.

-

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[1] Its utility stems from the desirable properties of the piperidine ring and the versatility of the methoxy group.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various therapeutic agents, particularly in the development of analgesics and antidepressants, where it can enhance therapeutic efficacy.[1][8]

-

Neuroscience Research: The compound is used in studies related to neurotransmitter systems, providing insights into brain function and potential treatments for neurological disorders.[1][9] The lipophilic nature of the piperidine ring can facilitate the penetration of the blood-brain barrier, a critical attribute for CNS-acting drugs.

-

Agrochemicals: Beyond pharmaceuticals, it is also employed in the synthesis of agrochemicals and other specialty chemicals.[1]

Conceptual Role in Targeting G-Protein Coupled Receptors (GPCRs)

Many drugs containing the piperidine scaffold target GPCRs, a large family of receptors involved in numerous physiological processes. The piperidine ring often serves as a central scaffold to correctly orient other functional groups for optimal binding to the receptor.

Caption: A simplified GPCR signaling pathway targeted by a piperidine-based drug.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound. The following information is a summary of common safety precautions and should be supplemented with a thorough review of the supplier-specific Safety Data Sheet (SDS).

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Disposal:

Conclusion

This compound is a commercially accessible and synthetically valuable building block with significant applications in drug discovery and chemical synthesis. Its favorable physicochemical properties and versatile reactivity make it an important tool for medicinal chemists aiming to develop novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for its successful application in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound (1:1) | CAS#:4045-25-4 | Chemsrc [chemsrc.com]

- 4. This compound | 4045-25-4 [chemicalbook.com]

- 5. 4045-25-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. fishersci.es [fishersci.es]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Navigating the Stability of 4-Methoxypiperidine Hydrochloride: A Technical Guide for Researchers

An in-depth examination of the stability and optimal storage conditions for 4-methoxypiperidine hydrochloride, a crucial building block in pharmaceutical and chemical synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential degradation pathways and recommended handling procedures to ensure the integrity of this versatile compound.

This compound (CAS No. 4045-25-4) is a key intermediate in the synthesis of a variety of bioactive molecules, including analgesics and antidepressants. Its hydrochloride salt form enhances solubility and bioavailability, making it a valuable component in drug formulation.[1] However, like many small molecule hydrochloride salts, its stability can be influenced by environmental factors such as temperature, humidity, and light. Understanding these sensitivities is paramount for maintaining its purity, efficacy, and safety in research and development.

Recommended Storage and Handling

To ensure the long-term stability of this compound, it is essential to adhere to the manufacturer's storage recommendations. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Protection from moisture and incompatible substances, such as strong oxidizing agents, is critical to prevent degradation.[2] For extended storage, maintaining a cool and dry environment is crucial.[2]

Key Handling Precautions:

-

Avoid contact with skin and eyes.

-

Prevent the formation and inhalation of dust.

-

Use in a well-ventilated area.

-

Keep away from sources of ignition.[2]

-

Store locked up.

Potential Degradation Pathways

While specific, quantitative stability data for this compound is not extensively available in public literature, an understanding of its potential degradation pathways can be inferred from the chemical properties of piperidine derivatives and hydrochloride salts. Forced degradation studies under various stress conditions are typically employed to elucidate these pathways.

Based on the general behavior of similar compounds, this compound may be susceptible to the following degradation mechanisms:

| Degradation Pathway | Potential Stress Conditions | Likely Degradation Products |

| Hydrolysis | Acidic or basic conditions, presence of moisture | Ring-opening products, demethylation to form 4-hydroxypiperidine. |

| Oxidation | Exposure to oxidizing agents (e.g., peroxides), atmospheric oxygen over time | N-oxide formation, ring-opening products. |

| Thermal Degradation | High temperatures | Complex degradation products, potential for decomposition. |

| Photolytic Degradation | Exposure to UV or visible light | Radical-mediated degradation, formation of various photoproducts. |

| Salt to Free Base Conversion | High humidity, interaction with basic excipients | Formation of 4-methoxypiperidine free base. |

It is important to note that the hydrochloride salt form generally offers greater stability compared to the free base by reducing the nucleophilicity of the nitrogen atom.

Potential Degradation Pathways

Experimental Protocols for Stability Assessment: A Generalized Approach

To definitively determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is necessary. The following outlines a generalized experimental protocol based on common pharmaceutical industry practices.

Objective: To identify potential degradation products and establish a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), for this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Calibrated oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature or a slightly elevated temperature for a specific duration.

-

Oxidative Degradation: Treat the stock solution with a solution of H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., RP-HPLC with a C18 column and UV detection).

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control to identify degradation peaks.

-

The analytical method is considered stability-indicating if it can resolve the parent drug from all significant degradation products.

-

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the degradation products.

-

References

Physical and chemical properties of 4-methoxypiperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-methoxypiperidine hydrochloride. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document compiles essential data, including physical characteristics, spectral information, and computed properties, presented in a clear and accessible format. Furthermore, it outlines detailed experimental protocols for the characterization of this compound and includes a summary of a common synthetic route. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and key relationships, adhering to specified formatting guidelines.

Introduction

This compound is a versatile heterocyclic amine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its piperidine scaffold is a common motif in a wide array of bioactive molecules. The introduction of a methoxy group at the 4-position can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. As a hydrochloride salt, it exhibits enhanced solubility and stability, making it a valuable intermediate in the synthesis of various therapeutic agents, including analgesics and antidepressants.[1] This guide aims to provide a detailed technical resource on its core properties to support research and development activities.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a piperidine ring with a methoxy group substituted at the fourth carbon atom, neutralized with hydrochloric acid.

Table 1: General Information and Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 4045-25-4 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| MDL Number | MFCD06800959 |

| PubChem CID | 11542813 |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are critical for its handling, storage, and application in chemical synthesis.

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | White to off-white or light yellow solid/powder | [2] |

| Melting Point | 137.5-139.5 °C | [2] |

| Solubility | Information not explicitly available, but as a hydrochloride salt, it is expected to be soluble in water. | |

| Storage Temperature | Room Temperature, sealed in dry conditions. Some suppliers recommend 0-8 °C. | [3] |

Table 3: Computed Chemical Properties

| Property | Value |

| Topological Polar Surface Area (TPSA) | 21.3 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Complexity | 59.5 |

| Covalently-Bonded Unit Count | 2 |

Experimental Protocols

Accurate characterization of this compound relies on standardized experimental techniques. The following sections detail the methodologies for key analytical experiments.

Melting Point Determination

The melting point is a crucial indicator of purity.[4]

-

Apparatus : Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.

-

Procedure :

-

Ensure the sample is a fine, dry powder. If necessary, crush any coarse crystals.[4]

-

Pack a small amount of the sample into a capillary tube to a height of 1-2 mm.[5][6]

-

Place the capillary tube in the heating block of the apparatus.

-

For an unknown sample, a rapid initial heating can determine an approximate melting range.[7]

-

For a precise measurement, heat the sample slowly, at a rate of approximately 2°C per minute, starting from a temperature about 10-15°C below the expected melting point.[7]

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A pure compound will have a sharp melting point range of 0.5-1.0°C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the proton environment in the molecule.

-

Apparatus : NMR Spectrometer (e.g., 300 MHz or higher).

-

Procedure :

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[8][9]

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative ratios of protons.[8]

-

Analyze the chemical shifts, integration, and splitting patterns to elucidate the molecular structure.[9]

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Apparatus : FT-IR Spectrometer.

-

Procedure (Thin Solid Film Method) :

-

Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[3]

-

Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).[2][3]

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[2]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the absorption bands to identify characteristic functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Apparatus : Mass Spectrometer with an Electron Ionization (EI) source.

-

Procedure (Electron Ionization) :

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[10][11] The sample is first vaporized.[12]

-

In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10][12][13]

-

This bombardment removes an electron from the molecule, creating a positively charged molecular ion (M⁺·).[13]

-

The high energy of the electrons causes the molecular ion to fragment into smaller, characteristic ions.[10][11]

-

The ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum. The resulting spectrum is analyzed for the molecular ion peak and the fragmentation pattern to confirm the structure.

-

Synthesis and Reactivity

Synthetic Route

A common method for the synthesis of this compound involves the methylation of 4-hydroxypiperidine followed by salt formation. A related, illustrative synthesis is the preparation of the free base, 4-methoxypiperidine, which can then be treated with HCl.

A general procedure for synthesizing 4-methoxypiperidine involves dissolving a precursor in methanol and using a palladium-carbon catalyst under a hydrogen atmosphere.[4] The resulting 4-methoxypiperidine is then reacted with hydrochloric acid to form the hydrochloride salt. For example, a solution of the free base in a solvent like 1,4-dioxane can be treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt.

Reactivity

This compound, as a secondary amine salt, exhibits reactivity typical of such compounds. The piperidine nitrogen is nucleophilic in its free base form. The hydrochloride salt is generally stable but will react with bases to liberate the free amine. The free amine can then participate in various reactions, such as N-alkylation, N-acylation, and Mannich reactions.[14][15] The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

Safety and Handling

This compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation and skin irritation. It is essential to handle this compound in a well-ventilated area, preferably a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid breathing dust and prevent contact with skin and eyes. In case of spillage, use dry clean-up procedures to avoid generating dust.

Conclusion

This compound is a key chemical intermediate with well-defined physical and chemical properties. This guide provides a consolidated resource of its characteristics, including tabulated data and detailed experimental protocols for its analysis. The information presented herein is intended to support researchers and scientists in the effective and safe utilization of this compound in their synthetic and drug development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 6. chm.uri.edu [chm.uri.edu]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. bitesizebio.com [bitesizebio.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Cas 6091-44-7,Piperidine hydrochloride | lookchem [lookchem.com]

- 15. Piperidine hydrochloride | 6091-44-7 [amp.chemicalbook.com]

Mass spectrometry fragmentation pattern of 4-methoxypiperidine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxypiperidine

Authored by a Senior Application Scientist

Introduction

4-Methoxypiperidine is a saturated heterocyclic amine with a methoxy substituent, a structural motif encountered in various biologically active compounds and pharmaceutical intermediates. Understanding its behavior under mass spectrometric analysis is crucial for its identification, structural elucidation, and quality control in research and drug development settings. This guide provides an in-depth analysis of the characteristic fragmentation patterns of 4-methoxypiperidine under both Electron Ionization (EI) and Electrospray Ionization (ESI), grounded in the fundamental principles of mass spectrometry.

The molecular formula of 4-methoxypiperidine is C₆H₁₃NO, with a monoisotopic mass of approximately 115.10 Da.[1][2] The presence of a basic nitrogen atom makes this compound readily analyzable by both EI and ESI techniques, each providing complementary structural information through distinct fragmentation pathways.

Ionization Techniques and Expected Precursor Ions

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound, as it dictates the energy imparted to the molecule and, consequently, the extent of fragmentation.

-

Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of an energetically unstable molecular ion (M⁺•) that readily undergoes extensive fragmentation.[3] For 4-methoxypiperidine, the molecular ion is expected at a mass-to-charge ratio (m/z) of 115. The odd molecular weight is a key indicator of a molecule containing an odd number of nitrogen atoms, consistent with the Nitrogen Rule.[4]

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[3][5] Given the basicity of the piperidine nitrogen, 4-methoxypiperidine is expected to readily form a protonated molecule at m/z 116 in positive ion mode.[6] Subsequent fragmentation is then induced under controlled conditions using tandem mass spectrometry (MS/MS).

Electron Ionization (EI) Fragmentation Pathways

The 70 eV EI mass spectrum of 4-methoxypiperidine is anticipated to be rich with fragment ions, providing significant structural information. The fragmentation is primarily driven by the localization of the radical and charge on the nitrogen atom, initiating a cascade of characteristic bond cleavages.

Primary Fragmentation: α-Cleavage

The most dominant fragmentation pathway for cyclic amines under EI is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4][7] This process is initiated by the ionization of the nitrogen's lone pair of electrons.

-